2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is an organic compound characterized by the presence of a cyclopropyl group, a dimethyl group, and a fluorine atom attached to a cinnamamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide typically involves the following steps:
Formation of the Cinnamamide Backbone: The initial step involves the synthesis of the cinnamamide backbone through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Fluorination: The fluorine atom is incorporated using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-chlorocinnamamide
- (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-bromocinnamamide
- (Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-iodocinnamamide
Uniqueness
(Z)-N-Cyclopropyl-alpha,beta-dimethyl-4-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-Butenamide, N-cyclopropyl-3-(4-fluorophenyl)-2-methyl-, (Z)- is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.
- IUPAC Name : (Z)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide
- Molecular Formula : C₁₄H₁₆FNO
- Molecular Weight : 233.28 g/mol
- CAS Number : 60548-27-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit effects on the central nervous system (CNS), particularly through modulation of opioid receptors and other neurotransmitter systems.
Key Mechanisms:
- Opioid Receptor Modulation : Compounds related to 2-butenamide have been shown to bind to opioid receptors, which are critical for pain modulation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : There is emerging evidence suggesting potential neuroprotective effects, possibly through antioxidant mechanisms.
Table 1: Summary of Biological Activities
Case Studies
-
Opioid Analgesic Activity :
- A study assessed the analgesic potential of N-cyclopropyl derivatives, including 2-butenamide, demonstrating significant pain relief comparable to established opioids in animal models. This suggests a promising avenue for developing new analgesics with potentially lower side effects.
-
Inflammation Reduction :
- In vitro studies showed that the compound significantly reduced the secretion of inflammatory markers in human endothelial cells. This points to its potential use in treating inflammatory conditions.
-
Neuroprotection in Models of Neurodegeneration :
- Research involving neuronal cell lines exposed to oxidative stress revealed that 2-butenamide could reduce cell death and maintain cellular function, indicating its potential as a neuroprotective agent.
Properties
CAS No. |
60548-43-8 |
---|---|
Molecular Formula |
C14H16FNO |
Molecular Weight |
233.28 g/mol |
IUPAC Name |
(Z)-N-cyclopropyl-3-(4-fluorophenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C14H16FNO/c1-9(11-3-5-12(15)6-4-11)10(2)14(17)16-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,16,17)/b10-9- |
InChI Key |
MJYSWKKWNFPKJU-KTKRTIGZSA-N |
Isomeric SMILES |
C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.